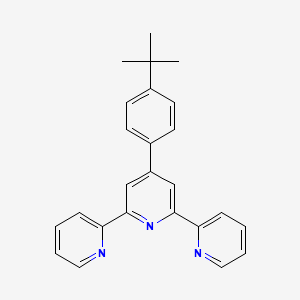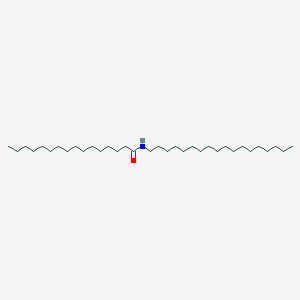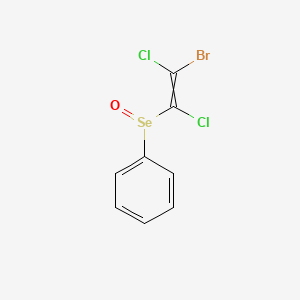
(2-Bromo-1,2-dichloroetheneseleninyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1,2-dichloroetheneseleninyl)benzene is an organoselenium compound characterized by the presence of bromine, chlorine, and selenium atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,2-dichloroetheneseleninyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,2-dichloroetheneseleninyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
(2-Bromo-1,2-dichloroetheneseleninyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-1,2-dichloroetheneseleninyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of selenium allows the compound to participate in redox reactions, influencing cellular oxidative stress pathways. The bromine and chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine substituent.
Chlorobenzene: Contains a chlorine substituent.
Selenobenzene: Contains a selenium substituent.
Uniqueness
(2-Bromo-1,2-dichloroetheneseleninyl)benzene is unique due to the combination of bromine, chlorine, and selenium atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
137914-47-7 |
|---|---|
Molecular Formula |
C8H5BrCl2OSe |
Molecular Weight |
346.90 g/mol |
IUPAC Name |
(2-bromo-1,2-dichloroethenyl)seleninylbenzene |
InChI |
InChI=1S/C8H5BrCl2OSe/c9-7(10)8(11)13(12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
BVILAFPFQOZFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)C(=C(Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



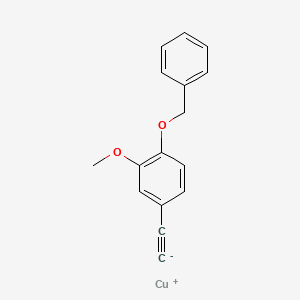

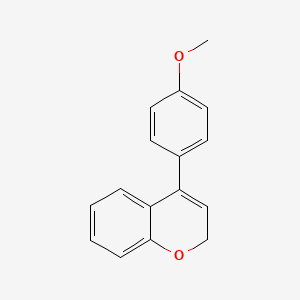
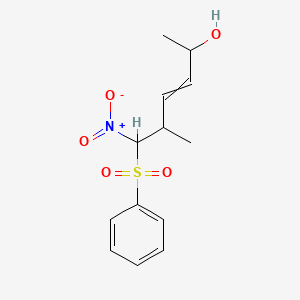
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
